3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid

CAS No.: 1513786-59-8

Cat. No.: VC2704316

Molecular Formula: C15H12F2O2

Molecular Weight: 262.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1513786-59-8 |

|---|---|

| Molecular Formula | C15H12F2O2 |

| Molecular Weight | 262.25 g/mol |

| IUPAC Name | 3-[4-(3,5-difluorophenyl)phenyl]propanoic acid |

| Standard InChI | InChI=1S/C15H12F2O2/c16-13-7-12(8-14(17)9-13)11-4-1-10(2-5-11)3-6-15(18)19/h1-2,4-5,7-9H,3,6H2,(H,18,19) |

| Standard InChI Key | WDTZBLVSXJKSOE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CCC(=O)O)C2=CC(=CC(=C2)F)F |

| Canonical SMILES | C1=CC(=CC=C1CCC(=O)O)C2=CC(=CC(=C2)F)F |

Introduction

Chemical Structure and Properties

Molecular Structure

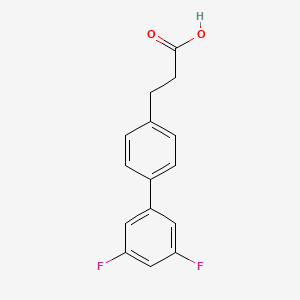

3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid consists of a biphenyl core substituted with two fluorine atoms at positions 3' and 5' on one phenyl ring, and a propanoic acid chain (CH₂CH₂COOH) at position 4 on the other phenyl ring. The molecular formula is C₁₅H₁₂F₂O₂ with a calculated molecular weight of approximately 262.26 g/mol.

The biphenyl system provides structural rigidity while the propanoic acid side chain introduces a degree of flexibility. The combination creates a molecule with distinct spatial orientation that likely influences its interaction with biological systems and materials.

Physical and Chemical Properties

Based on structural analysis and comparison with related compounds such as 3',5'-difluorobiphenyl-4-carboxylic acid (C₁₃H₈F₂O₂, MW: 234.20 g/mol) , we can infer several properties of 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid.

Table 1. Physical and Chemical Properties of 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid

| Property | Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₁₅H₁₂F₂O₂ | Structural determination |

| Molecular Weight | 262.26 g/mol | Calculated from atomic weights |

| Physical Appearance | White to off-white crystalline solid | Based on similar biphenyl carboxylic acids |

| Melting Point | 125-145°C (estimated) | Comparison with similar compounds |

| Solubility in Water | Poor (<1 mg/mL at 25°C) | Hydrophobic nature of biphenyl core |

| Solubility in Organic Solvents | Good in methanol, ethanol, DMSO, dichloromethane | Typical for aromatic carboxylic acids |

| LogP (octanol-water) | Approximately 3.8-4.2 | Estimated based on structural features |

| pKa | Approximately 4.2-4.6 | Typical for phenylpropanoic acids |

The presence of fluorine substituents likely affects the electronic distribution within the molecule, potentially increasing the acidity of the carboxylic acid group compared to non-fluorinated analogs. The fluorine atoms also contribute to the compound's lipophilicity while potentially creating sites for unique intermolecular interactions through C-F···H hydrogen bonding.

| Synthetic Route | Key Reagents and Conditions | Advantages | Potential Challenges |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 3,5-Difluorophenylboronic acid, 4-(2-bromoethyl)benzoic acid, Pd catalyst | Well-established methodology with typically good yields | May require protecting groups for the carboxylic acid |

| Sequential Cross-Coupling | 1. Coupling of 3,5-difluorobromobenzene with 4-bromophenylacetate 2. Chain extension | Modular approach allowing optimization at each step | Multiple steps with potential yield losses |

| Wittig Reaction Approach | 3',5'-Difluorobiphenyl-4-carbaldehyde with stabilized Wittig reagent | Direct access to the propanoic acid chain | Requires preparation of biphenyl aldehyde precursor |

| Heck Coupling | 3',5'-Difluoro-4-bromobiphenyl with acrylic acid | Direct formation of carbon-carbon bond | Regioselectivity challenges may arise |

Cross-Coupling Strategy

Spectroscopic Properties

The spectroscopic characteristics of 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid can be predicted based on its structure and comparison with similar compounds.

Table 3. Predicted Spectroscopic Properties of 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid

| Spectroscopic Technique | Expected Key Features | Diagnostic Value |

|---|---|---|

| ¹H NMR | - Aromatic protons (7.2-7.6 ppm) - Methylene protons (2.7-3.1 ppm, 2.5-2.8 ppm) - Carboxylic acid proton (10-12 ppm) | Confirmation of structure and purity assessment |

| ¹³C NMR | - Carboxylic carbon (~175 ppm) - Aromatic carbons (115-160 ppm) - Methylene carbons (30-36 ppm) | Carbon framework verification |

| ¹⁹F NMR | Single signal at approximately -110 to -115 ppm | Confirmation of fluorine substitution pattern |

| IR Spectroscopy | - O-H stretch (3200-2800 cm⁻¹) - C=O stretch (~1700 cm⁻¹) - C-F stretch (1100-1200 cm⁻¹) - Aromatic C=C stretch (1600, 1500 cm⁻¹) | Functional group identification |

| Mass Spectrometry | - Molecular ion at m/z 262 - Fragment ions: [M-OH]⁺, [M-COOH]⁺ - Characteristic biphenyl fragmentation pattern | Molecular weight confirmation and structural information |

These spectroscopic features would be crucial for structure confirmation and purity assessment during synthesis and characterization studies.

Structure-Activity Relationships

Understanding the relationship between the structural features of 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid and its properties is crucial for rational design in applications.

Table 4. Structure-Activity Relationships in Fluorinated Biphenyl Compounds

| Structural Feature | Potential Effect on Properties | Relevance to Applications |

|---|---|---|

| 3',5'-Difluoro Substitution | - Electronic withdrawal effects - Altered hydrogen bonding - Increased metabolic stability | - Modulation of biological activity - Improved pharmacokinetic properties |

| Biphenyl Core | - Conformational rigidity - Hydrophobicity - π-π stacking capability | - Defined spatial presentation of functional groups - Interaction with aromatic binding sites |

| Propanoic Acid Chain | - Flexibility - Hydrogen bond donor/acceptor - Ionizable group | - Adaptability to binding site topography - Polar interactions - pH-dependent properties |

| Chain Length (3 carbons) | - Optimal distance between aromatic core and acidic function - Conformational flexibility | - Specific spacing requirements for biological targets - Balance between rigidity and flexibility |

The specific pattern of 3',5'-difluoro substitution creates a distinctive electronic distribution and potential hydrogen bonding profile that distinguishes this compound from other fluorinated biphenyl derivatives. The meta positioning of fluorine atoms on one ring combined with the para positioning of the propanoic acid chain on the other ring establishes a unique three-dimensional arrangement of electronic features.

Research Gaps and Future Directions

Despite the potential applications of 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid, several research gaps exist that present opportunities for future investigation.

Biological Evaluation

The biological activity profile of 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid remains largely unexplored. Potential research directions include:

-

Screening against panels of enzymes and receptors to identify potential targets

-

Investigation of anti-inflammatory, antioxidant, or other pharmacological properties

-

Evaluation of ADME (absorption, distribution, metabolism, excretion) properties

-

Assessment of structure-activity relationships through systematic modifications

Materials Applications

The potential utility of 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid in materials science deserves exploration:

-

Incorporation into polymeric materials to assess effects on thermal and mechanical properties

-

Investigation of liquid crystalline behavior or capabilities

-

Evaluation as a building block for supramolecular assemblies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume